Crocusatin K

Description

Contextualizing Crocusatin K within Crocus sativus Phytochemistry

Crocus sativus, commonly known as saffron, is a perennial stemless herb of the Iridaceae family, widely cultivated for its stigmas, which are used as a spice and in traditional medicine. nih.gov While the stigma is well-known for compounds like crocin (B39872), picrocrocin (B1677794), and safranal, phytochemical investigations have also focused on other parts of the plant, such as the petals. nih.govwikidata.orgthegoodscentscompany.com

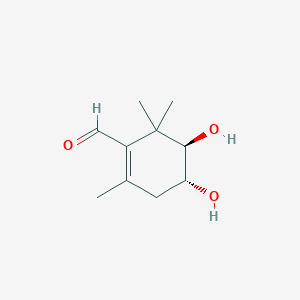

This compound is a monoterpenoid that has been isolated from the methanolic extract of Crocus sativus petals. nih.govnih.govresearchgate.netwikidata.orgwikipedia.org It is one of three new monoterpenoids—Crocusatin J, this compound, and Crocusatin L—identified from this source. nih.govwikidata.orgwikipedia.org The petals of C. sativus represent a more abundant and cost-effective source of compounds compared to the stigmas, making them an attractive target for phytochemical research. nih.govresearchgate.net The chemical structure of this compound, with the molecular formula C₁₀H₁₆O₃, has been established through spectroscopic methods. nih.govwikidata.orgwikipedia.orgguidetopharmacology.org Its IUPAC name is (4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde. guidetopharmacology.org

Academic Significance of Monoterpenoid Natural Product Research

Monoterpenoids are a large and structurally diverse class of natural products, characterized as C₁₀ hydrocarbons derived from two isoprene (B109036) units. uni.lunih.gov They are widely distributed in the plant kingdom and are primary constituents of essential oils. nih.govflybase.orgnih.gov The academic significance of research into monoterpenoid natural products stems from their multifaceted roles as valuable synthetic building blocks and molecular scaffolds in drug discovery and development. uni.luflybase.orgcdutcm.edu.cn

These compounds exhibit a broad spectrum of biological activities, which include, but are not limited to, anticancer, antibacterial, antiviral, neuroprotective, anti-inflammatory, analgesic, anticonvulsant, antituberculosis, antioxidant, antihyperglycemic, and antifungal properties. uni.lunih.govflybase.orgnih.govcdutcm.edu.cn Their relatively low molecular weights and inherent lipophilicity also suggest their potential for effective skin permeation, indicating possible applications in topical treatments. The exploration of monoterpenes and their derivatives is a dynamic area, with chemical modification serving as a promising strategy for the discovery of novel biologically active compounds with enhanced pharmacological properties. flybase.org Historically, natural products have been instrumental in shaping modern medicine, with many synthetic drugs being designed based on the molecular frameworks provided by nature. uni.lucdutcm.edu.cn

Overview of Current Research Trajectories for this compound

Current research trajectories for this compound primarily focus on its observed biological activities. Notably, this compound has demonstrated significant antityrosinase activity. nih.govnih.govresearchgate.netwikidata.orgwikipedia.org Tyrosinase is a key enzyme involved in melanin (B1238610) biosynthesis, and inhibitors of this enzyme are of considerable interest in the development of medicinal and cosmetic products aimed at addressing hyperpigmentation. nih.gov Research has also delved into the mechanism by which this compound inhibits tyrosinase. nih.govwikidata.orgwikipedia.org

While the broader pharmacological properties of Crocus sativus petals, such as antibacterial, hepatoprotective, renoprotective, antidiabetic, antihypertensive, antidyslipidemia, antidepressant, antioxidant, and antitumor effects, have been investigated, these are often attributed to the complex mixture of compounds within the petal extract or other specific constituents. researchgate.net For this compound, the primary documented research trajectory revolves around its role as an antityrosinase agent, highlighting its potential in dermatological or cosmetic applications.

Compound Names and PubChem CIDs

Structure

3D Structure

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

(4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde |

InChI |

InChI=1S/C10H16O3/c1-6-4-8(12)9(13)10(2,3)7(6)5-11/h5,8-9,12-13H,4H2,1-3H3/t8-,9+/m1/s1 |

InChI Key |

YDOIHIWSLMXTHV-BDAKNGLRSA-N |

SMILES |

CC1=C(C(C(C(C1)O)O)(C)C)C=O |

Isomeric SMILES |

CC1=C(C([C@H]([C@@H](C1)O)O)(C)C)C=O |

Canonical SMILES |

CC1=C(C(C(C(C1)O)O)(C)C)C=O |

Synonyms |

crocusatin K |

Origin of Product |

United States |

Isolation and Structural Characterization of Crocusatin K from Natural Sources

Historical Perspectives on Crocusatin K Discovery and Isolation from Crocus sativus Petalsresearchgate.netresearchgate.net

This compound was first reported in 2004 by a team of researchers investigating the chemical principles responsible for the antityrosinase activity observed in the methanolic extract of saffron petals. researchgate.netnih.gov In their study, Li, Lee, and Wu isolated and identified three new monoterpenoids from the petals of Crocus sativus, which they named crocusatin-J, crocusatin-K, and crocusatin-L. researchgate.netresearchgate.net This discovery was significant as it expanded the known chemical diversity of saffron by-products, which are often discarded during the harvesting of the valuable stigmas. researchgate.net The investigation highlighted that components other than those in the stigma, such as this compound, possess noteworthy biochemical properties. researchgate.netnih.gov

Advanced Chromatographic Techniques for this compound Separation and Purification

The isolation of this compound from the complex mixture of compounds present in the crude methanol (B129727) extract of Crocus sativus petals necessitates the use of advanced chromatographic methods. researchgate.netmdpi.com Generally, the process begins with a primary extraction of the dried plant material. mdpi.com This is followed by a series of chromatographic steps to separate the constituent compounds.

The purification protocol typically involves column chromatography, a fundamental technique for separating chemical compounds from a mixture. jst.go.jpuni-stuttgart.de In this method, a stationary phase, such as silica (B1680970) gel, is used to pack a column, and a mobile phase (a solvent or mixture of solvents) is used to move the mixture through the column. jst.go.jp Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected sequentially and analyzed, often using Thin Layer Chromatography (TLC), to identify those containing the target compound. jst.go.jp For final purification to a high degree of homogeneity, techniques like High-Performance Liquid Chromatography (HPLC) may be employed. uni-stuttgart.de The specific solvent systems and detailed fractionation schemes used for the original isolation of this compound were established in the primary research literature. researchgate.net

Spectroscopic Methods for this compound Structure Elucidationresearchgate.net

Following purification, the definitive structure of this compound was determined through a combination of spectroscopic techniques. These methods probe the molecular structure in different ways to piece together a complete picture of atomic connectivity, functional groups, and stereochemistry. The molecular formula of this compound has been established as C₁₀H₁₆O₃. The systematic IUPAC name for the compound is (4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. acs.org It provides detailed information about the carbon-hydrogen framework of a compound. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments, scientists can determine the number and types of protons and carbons, and how they are connected to each other. hku.hkkcl.ac.uk For this compound, NMR data would reveal the presence of the cyclohexene (B86901) ring, the aldehyde group, the hydroxyl groups, and the methyl groups, and their relative positions and stereochemistry. hku.hk The specific chemical shifts (δ) and coupling constants (J) for each nucleus in this compound have been reported in the scientific literature, providing a unique spectral fingerprint for the molecule. researchgate.netresearchgate.net

Table 1: Representative NMR Data Interpretation for this compound This interactive table outlines the types of information obtained from NMR spectroscopy for the structural elucidation of this compound. The exact chemical shift values are documented in specialized chemical databases and the primary literature.

| Nucleus | NMR Experiment | Information Provided |

|---|---|---|

| ¹H | 1D ¹H NMR | Identifies distinct proton environments, their integration (ratio), and spin-spin splitting patterns (connectivity). |

| ¹³C | 1D ¹³C NMR | Identifies the number of unique carbon atoms and their chemical environment (e.g., C=O, C-O, C=C, C-C). oregonstate.edu |

| ¹H-¹H | 2D COSY | Shows correlations between protons that are coupled (typically on adjacent carbons). |

| ¹H-¹³C | 2D HSQC/HMQC | Correlates protons directly to the carbons they are attached to. |

| ¹H-¹³C | 2D HMBC | Shows longer-range correlations between protons and carbons (2-3 bonds away), key for piecing together the molecular skeleton. |

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. researchgate.net For a new compound like this compound, high-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) or electron impact (EI), is critical. uni-stuttgart.deresearchgate.net This method provides an extremely accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental composition (molecular formula). researchgate.net Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable clues about the structure of the molecule, as specific fragments are lost from the parent ion. mdpi.com

Table 2: Key Mass Spectrometry Data for this compound This table describes the expected data from a mass spectrum of this compound. The precise m/z values are found in the original research publications.

| Data Type | Description | Significance for this compound |

|---|---|---|

| Molecular Ion Peak ([M]⁺) | The peak corresponding to the intact molecule, minus one electron (in EI-MS). | Confirms the molecular weight of 184.23 g/mol . |

| High-Resolution Mass | An exact mass measurement of the molecular ion. | Allows for the calculation of the molecular formula, C₁₀H₁₆O₃. |

| Fragment Ion Peaks | Peaks corresponding to smaller pieces of the molecule that break off during ionization. | Provides structural information based on the mass of lost neutral fragments (e.g., H₂O, CO). |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about a molecule's functional groups and electronic system. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of bonds within a molecule. kcl.ac.uklibretexts.org Specific functional groups absorb infrared radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). For this compound, IR spectroscopy would confirm the presence of key functional groups:

O-H stretching: A broad absorption band indicating the hydroxyl (-OH) groups. libretexts.org

C=O stretching: A strong, sharp absorption band characteristic of the aldehyde carbonyl group. libretexts.org

C-H stretching: Absorptions indicating both sp³ (alkane) and sp² (alkene/aldehyde) hybridized C-H bonds. libretexts.org

C=C stretching: An absorption indicating the carbon-carbon double bond within the ring. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems of double bonds. researchgate.net When a molecule absorbs UV or visible light, its electrons are promoted to higher energy levels. The wavelength of maximum absorption (λmax) is indicative of the extent of the conjugated π-electron system. For this compound, the α,β-unsaturated aldehyde system (where the C=C and C=O are conjugated) would be expected to produce a characteristic absorption maximum in the UV region. libretexts.org

Biosynthetic Pathways of Crocusatin K

Overview of Monoterpenoid Biosynthesis in Crocus sativus

Crocus sativus is a rich source of a diverse array of chemical compounds, including over 150 volatile and aroma-yielding substances, many of which are terpenoids. nih.gov The biosynthesis of these compounds, including monoterpenoids like Crocusatin K, is a complex process that occurs within the plant's specialized tissues.

The primary pathway for terpenoid biosynthesis in plants begins with the production of isoprene (B109036) units, which are then assembled into larger structures. In Crocus sativus, the apocarotenoid pathway, which is responsible for the saffron's characteristic color and flavor compounds like crocin (B39872) and safranal, shares precursors with other terpenoid pathways. oup.comamegroups.org Zeaxanthin (B1683548), a carotenoid, serves as a key precursor for many of the major secondary metabolites in saffron. nih.govdoi.org The cleavage of zeaxanthin by the enzyme carotenoid cleavage dioxygenase (CCD) is a critical step that initiates the formation of several important compounds. nih.govnih.gov

Transcriptome analysis of Crocus sativus has identified numerous transcripts belonging to the terpene synthase family and prenyltransferases, which are likely responsible for the synthesis of the various terpenoids found in the stigma. nih.gov This indicates a complex and highly regulated network of enzymatic reactions that contribute to the diverse chemical profile of the plant.

Proposed Enzymatic Steps and Precursors in this compound Biogenesis

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is understood to be a monoterpenoid. Monoterpenoids are typically synthesized from geranyl pyrophosphate (GPP), which is formed from the condensation of two isoprene units. The specific enzymes that catalyze the conversion of GPP into the unique structure of this compound are yet to be definitively identified.

However, research on the chemical constituents of Crocus sativus petals has led to the isolation and structural determination of this compound. researchgate.net Its chemical structure, (4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde, suggests a series of hydroxylation and oxidation reactions from a cyclic monoterpene precursor. nih.gov The presence of other related monoterpenoids in saffron, such as picrocrocin (B1677794) and safranal, which are derived from the degradation of zeaxanthin, suggests potential shared enzymatic machinery or regulatory elements. doi.orgmdpi.com

Further investigation into the enzymatic activities within Crocus sativus petals is necessary to pinpoint the specific synthases, hydroxylases, and dehydrogenases responsible for the biogenesis of this compound.

Genetic and Molecular Regulation of this compound Biosynthetic Enzymes

The production of secondary metabolites like this compound in Crocus sativus is under tight genetic and molecular control. The expression of genes encoding biosynthetic enzymes is often tissue-specific and developmentally regulated. oup.com

Studies on the apocarotenoid pathway in saffron have revealed that the expression of key genes, such as those encoding phytoene (B131915) synthase (PSY), β-carotene hydroxylase (BCH), and carotenoid cleavage dioxygenase 2 (CCD2), is transcriptionally regulated and correlates with the accumulation of their respective products. mdpi.com Transcription factors (TFs) play a crucial role in orchestrating the expression of these biosynthetic genes. oup.comnih.gov Several TF families, including MADS-box, C2H2, ERF, bZIP, and MYB, have been identified as potential regulators of apocarotenoid biosynthesis in saffron. nih.gov

While the specific TFs that regulate the this compound pathway are not yet known, it is highly probable that its biosynthesis is also controlled by a complex interplay of regulatory proteins that respond to both internal developmental cues and external environmental signals. The identification of cis-regulatory elements in the promoter regions of biosynthetic genes can provide insights into their co-regulation. oup.com

Environmental and Cultivation Factors Influencing this compound Accumulation

Environmental Factors:

Altitude and Temperature: Studies have shown that altitude and temperature can affect the chemical composition of saffron. researchgate.netfrontiersin.org Lower temperatures and higher altitudes have been reported to have a positive effect on the production of secondary metabolites in some cases. scispace.com

Soil Composition: The physicochemical properties of the soil, including its type, pH, and nutrient content, are critical factors that influence the synthesis of secondary metabolites. nih.govresearchgate.net Soil controls the availability of water, air, and essential nutrients. nih.gov

Geographical Origin and Climate: The geographical location and the associated climatic conditions have a significant impact on the chemical profile of saffron. nih.govresearchgate.net

Cultivation Factors:

Irrigation: The frequency and timing of irrigation can affect the accumulation of compounds in saffron. nih.gov

Corm Size and Age: The size and age of the corm (the underground plant stem) can influence the content of secondary metabolites. researchgate.netscispace.com

Harvesting and Post-Harvest Processing: The timing of flower harvest and the methods used for drying the stigmas are crucial factors that determine the final chemical composition and quality of the saffron spice. nih.govscispace.com

The following table summarizes the key factors that can influence the accumulation of secondary metabolites in Crocus sativus:

Interactive Data Table: Factors Influencing Secondary Metabolite Accumulation in Crocus sativus| Factor Category | Specific Factor | Reported Influence on Secondary Metabolites |

|---|---|---|

| Environmental | Altitude | Can affect the content of specific compounds like crocin. frontiersin.org |

| Temperature | Lower temperatures may increase carotenoid quantities. scispace.com | |

| Soil Type | Influences nutrient availability and microbial communities, thereby affecting secondary metabolite content. researchgate.net | |

| Soil Nutrients | The presence of elements like potassium is crucial for overall plant health and metabolism. umn.edusaskatchewan.ca | |

| Cultivation | Irrigation | Irrigation cycles can impact the accumulation of compounds. nih.gov |

| Corm Characteristics | Corm size and age can influence the levels of secondary metabolites. researchgate.netscispace.com | |

| Harvest Time | The developmental stage at which the flowers are harvested affects the chemical profile. nih.gov |

Chemical Synthesis and Structural Modifications of Crocusatin K

Total Synthesis Approaches for Crocusatin K and its Analogues

A cornerstone of natural product chemistry, total synthesis involves the complete chemical construction of a complex molecule from simple, commercially available starting materials. This process not only provides access to the natural product for further study but also confirms its proposed structure. Furthermore, the development of a total synthesis route opens avenues for the creation of analogues—structurally similar but modified versions of the parent compound. These analogues are invaluable tools for probing biological activity and developing new therapeutic agents.

However, in the case of this compound, no total synthesis methodologies have been reported in the peer-reviewed scientific literature. The intricate and likely complex structure of this compound presents a formidable challenge that has yet to be surmounted by synthetic chemists. The development of a successful total synthesis would be a significant achievement, requiring innovative synthetic strategies and meticulous execution.

Semi-synthetic Derivatization Strategies of this compound

Semi-synthesis offers an alternative approach to generating novel compounds by chemically modifying a naturally occurring starting material. This strategy is often more efficient than total synthesis, particularly for complex molecules that can be isolated in reasonable quantities from their natural source. Through targeted chemical reactions, specific functional groups on the natural product can be altered to produce a library of derivatives.

Given the absence of information on the isolation and characterization of this compound itself, it is unsurprising that no semi-synthetic derivatization strategies have been described. The prerequisite for such studies is a reliable and sufficient supply of the parent natural product, which, in the case of this compound, has not been established.

Regio- and Stereoselective Synthesis Methodologies for this compound Scaffolds

The construction of complex three-dimensional molecules like many natural products requires precise control over the spatial arrangement of atoms. Regioselective and stereoselective synthesis methodologies are critical for achieving this control. Regioselectivity refers to the ability to control which region of a molecule reacts, while stereoselectivity governs the formation of a specific stereoisomer.

For a hypothetical this compound scaffold, chemists would need to employ a range of modern synthetic methods to install functional groups and create stereocenters with high fidelity. Techniques such as asymmetric catalysis, chiral auxiliaries, and substrate-controlled reactions would likely be indispensable. However, without a known structure for this compound, any discussion of specific regio- and stereoselective strategies remains purely speculative.

Computational Chemistry in this compound Synthetic Design and Reaction Pathway Prediction

In modern organic synthesis, computational chemistry has emerged as a powerful tool for planning and optimizing synthetic routes. Molecular modeling, density functional theory (DFT) calculations, and reaction pathway prediction algorithms can provide valuable insights into the feasibility of proposed reactions, the stability of intermediates, and the likely stereochemical outcomes.

For a molecule as potentially complex as this compound, computational methods could play a crucial role in designing an efficient total synthesis. By modeling potential synthetic intermediates and transition states, chemists could identify and circumvent potential challenges before embarking on lengthy and resource-intensive laboratory work. Nevertheless, the application of computational chemistry to the synthesis of this compound is contingent on the elucidation of its chemical structure, a crucial piece of information that is not currently available.

Molecular and Cellular Mechanisms of Crocusatin K Action

Mechanistic Investigation of Tyrosinase Inhibition by Crocusatin K

This compound has been identified as a significant inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis. researchgate.netresearchgate.net Understanding the mechanism of this inhibition is crucial for evaluating its potential applications in conditions related to hyperpigmentation.

Enzyme Kinetics and Binding Studies of this compound with Tyrosinase

Enzyme kinetic studies are fundamental to characterizing the nature of the interaction between an inhibitor and its target enzyme. Research has established that this compound functions as a competitive inhibitor of mushroom tyrosinase. researchgate.net This mode of inhibition signifies that this compound likely binds to the active site of the enzyme, directly competing with the substrate (e.g., L-tyrosine or L-DOPA).

In a competitive inhibition model, the inhibitor's binding to the free enzyme prevents the substrate from binding. This increases the apparent Michaelis constant (Km) of the enzyme, reflecting a lower affinity of the enzyme for its substrate in the presence of the inhibitor. However, the maximum velocity (Vmax) remains unchanged, as the inhibition can be overcome by sufficiently high concentrations of the substrate. While the competitive nature of this compound's inhibition is known, specific kinetic constants such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are not extensively detailed in the available literature. For context, IC50 values for various tyrosinase inhibitors can differ significantly based on the purity of the enzyme and the specific assay conditions used. nih.govnih.gov

Table 1: General Types of Tyrosinase Inhibition

| Inhibition Type | Description | Effect on Km | Effect on Vmax | Example Compounds (General) |

|---|---|---|---|---|

| Competitive | Inhibitor binds only to the free enzyme's active site. This compound exhibits this mechanism. researchgate.net | Increases | No change | Kojic acid, 4-hexylresorcinol nih.govnih.gov |

| Non-competitive | Inhibitor binds to a site other than the active site, on either the free enzyme or the enzyme-substrate complex. | No change | Decreases | 7,8,4´-trihydroxyflavone nih.govmdpi.com |

| Mixed | Inhibitor binds to a site other than the active site but can bind to both the free enzyme and the enzyme-substrate complex, typically with different affinities. | Increases or Decreases | Decreases | Cinnamic acid, Aloin mdpi.com |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases | Sophorcarpidine mdpi.com |

Structural Basis of this compound-Tyrosinase Interactions

While specific crystallographic or molecular docking studies for this compound with tyrosinase are not prominently available, the structural basis for its competitive inhibition can be inferred from studies of other tyrosinase inhibitors. researchgate.netmdpi.comnih.gov Tyrosinase is a metalloenzyme containing a binuclear copper center within its active site, which is crucial for its catalytic activity. nih.gov These two copper ions are coordinated by several highly conserved histidine residues. mdpi.com

It is widely postulated that competitive inhibitors function through one or both of the following mechanisms:

Copper Chelation : Many potent inhibitors chelate the copper ions in the tyrosinase active site, rendering the enzyme catalytically inactive. nih.govnih.gov The structure of this compound, a monoterpenoid, may possess functional groups capable of such interactions.

Active Site Occlusion : The inhibitor may bind within the hydrophobic pocket of the active site through hydrogen bonds and van der Waals forces with key amino acid residues (e.g., His244, Met280). mdpi.com This binding physically blocks the substrate from accessing the catalytic copper center. mdpi.commdpi.com

Given its competitive inhibition profile, it is highly probable that this compound interacts directly with residues within the tyrosinase active site, possibly chelating the copper ions and/or sterically hindering substrate binding.

Exploration of Other Potential Biological Activities at the Mechanistic Level

Beyond its well-noted anti-tyrosinase effect, the broader bioactive profile of this compound is of interest, particularly concerning antioxidant and anti-inflammatory activities, which are common among constituents of Crocus sativus. researchgate.net

Antioxidant Activity Mechanisms of this compound

The petals of saffron, from which this compound is derived, are known to possess antioxidant properties. researchgate.net The primary antioxidant mechanisms of related saffron compounds, such as crocin (B39872), have been well-documented and involve several actions. mdpi.com These include the direct scavenging of reactive oxygen species (ROS), such as hydroxyl radicals (OH•), thereby preventing oxidative damage to cells. mdpi.comresearchgate.net Additionally, crocins can enhance the body's endogenous antioxidant defense system by increasing the synthesis and activity of molecules like glutathione (B108866) (GSH) and enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.neteur.nl

Anti-inflammatory Pathways Modulated by this compound (Preclinical Context)

The anti-inflammatory properties of saffron and its primary components, crocin and crocetin (B7823005), are well-supported by preclinical evidence. The principal mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes. researchgate.net

In various preclinical models, crocin and crocetin have been shown to:

Inhibit the activation and nuclear translocation of NF-κB. nih.govnih.gov

Reduce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govnih.govnih.gov

Down-regulate the expression of inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). nih.gov

Although these pathways are clearly defined for crocin and crocetin, specific preclinical studies investigating the anti-inflammatory mechanisms of this compound are currently lacking in the scientific literature.

Identification of Cellular Targets and Signaling Pathways Modulated by this compound

The identification of specific cellular targets is key to understanding the full biological impact of a compound. For related saffron constituents, several signaling pathways have been identified. Crocin and crocetin are known to influence major pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell survival, proliferation, and apoptosis. nih.govnih.govresearchgate.net

Considering this compound's primary role as a tyrosinase inhibitor, a highly relevant cellular target is the Microphthalmia-associated transcription factor (MITF). MITF is the master transcriptional regulator of melanocyte development, survival, and function. nih.govresearchgate.net Crucially, MITF directly regulates the expression of key melanogenic genes, including the gene for tyrosinase (TYR). frontiersin.org Signaling pathways such as the MAPK/Erk pathway can modulate MITF activity through phosphorylation, which in turn affects its stability and ability to activate transcription of genes like TYR. nih.govyoutube.com

While no studies have directly linked this compound to the modulation of MITF, its potent effect on the product of the TYR gene makes the MITF signaling cascade a plausible upstream target. It is conceivable that this compound, in addition to direct enzyme inhibition, could interfere with the expression of tyrosinase by modulating MITF or its related signaling pathways. However, this remains a hypothesis that requires further experimental validation.

Structure Activity Relationship Sar Studies of Crocusatin K and Its Derivatives

Analytical Methodologies for Crocusatin K Research

Advanced Chromatographic Techniques for Crocusatin K Quantification in Complex Matrices

Chromatographic methods are fundamental for separating this compound from other related crocins and matrix components, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used and robust method for the analysis of crocins, including this compound. mdpi.com This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 or C8 column) and a liquid mobile phase. nih.gov The DAD detector measures the absorbance of the eluting compounds across a range of wavelengths simultaneously, which is crucial for identifying and quantifying crocins, as they possess a characteristic maximum absorption (λmax) around 440 nm due to their carotenoid structure. nih.govunifi.itfrontiersin.org

Gradient elution, typically involving a mixture of acidified water and a solvent like acetonitrile (B52724) or methanol (B129727), is employed to resolve the various crocin (B39872) esters present in a saffron extract. nih.govaua.gr By comparing the retention time and the UV-Vis spectrum of a peak with that of a known standard, this compound can be identified and quantified. frontiersin.org The integration of the peak area at 440 nm allows for the determination of its concentration. unifi.it This method is central to quality control and standardization of saffron extracts. researchgate.net

Table 1: Example Parameters for HPLC-DAD Analysis of Crocins

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% Formic Acid) | nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | nih.govunifi.it |

| Detection | Diode Array Detector (DAD) at 440 nm | frontiersin.org |

| Column Temperature | 30 - 40 °C | nih.govolemiss.edu |

For higher sensitivity and selectivity, especially in complex biological matrices like plasma, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. nih.gov UPLC utilizes columns with smaller particle sizes (<2 µm), resulting in faster analysis times and improved resolution compared to conventional HPLC. nih.gov

The separated components are ionized (commonly using electrospray ionization, ESI) and analyzed by a tandem mass spectrometer. aua.gr This detector offers exceptional specificity by monitoring a specific mass-to-charge (m/z) transition for this compound and its fragments. This high selectivity allows for accurate quantification even at very low concentrations, making it ideal for pharmacokinetic studies that track the absorption and metabolism of this compound after administration. nih.govmdpi.com The development of a UFLC-MS/MS (Ultra-Fast Liquid Chromatography) method has been shown to be sensitive and reliable for the simultaneous determination of various crocins and their metabolites in rat plasma. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for this compound Profiling and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with UPLC, provides highly accurate mass measurements (typically with an error of less than 5 ppm). olemiss.eduresearchgate.net This precision is critical for the unambiguous identification of this compound and its metabolites. By determining the exact elemental composition from the accurate mass, HRMS helps to elucidate the structures of unknown compounds formed during biotransformation. pharmaron.com

In metabolite profiling, HRMS can detect and identify a wide range of compounds in a single run without prior knowledge of their identity (an untargeted approach). nih.govresearchgate.net This is particularly useful for discovering new or unexpected metabolites of this compound in in vivo or in vitro studies. bioanalysis-zone.com Techniques like UPLC-ESI-Time-of-Flight (TOF) MS have been successfully used to profile the metabolites in saffron, discriminating between authentic and adulterated samples and identifying key biomarkers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure and conformation of molecules in solution. nih.govnih.gov For this compound, 1D (¹H) and 2D (e.g., COSY, HSQC) NMR experiments can provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule, including the stereochemistry of the glycosidic bonds and the conformation of the polyene chain. nih.govmdpi.com

NMR is particularly valuable for studying the conformational changes of crocins, such as the isomerization between trans and cis forms, which can be induced by factors like heat or light. nih.gov Furthermore, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to analyze intermolecular interactions, providing insights into how this compound might bind to biological targets such as proteins or enzymes. mdpi.commdpi.com

Spectrophotometric Methods for this compound Detection in Biological Assays

While chromatography provides detailed separation, simpler spectrophotometric methods are often employed for rapid detection and total quantification of crocins in quality control and biological assays. mdpi.com Based on the Beer-Lambert law, this method measures the absorbance of a solution at a specific wavelength. For crocins like this compound, the characteristic absorbance maximum is at approximately 440 nm. nih.gov

Applications in Metabolomics and Chemodiversity Studies of Crocus sativus for this compound Context

The analytical techniques described above are integral to the fields of metabolomics and chemodiversity. Metabolomics aims to provide a comprehensive profile of all small molecules (metabolites) in a biological system. nih.govresearchgate.net UPLC-HRMS-based metabolomics has been employed to study the chemical composition of Crocus sativus from different geographical origins. nih.govresearchgate.net

These studies reveal that the profile of crocins, including the relative abundance of specific compounds like this compound, can vary significantly depending on the country of origin. nih.govmdpi.com This chemical diversity (chemodiversity) can be linked to genetic and environmental factors. By identifying unique metabolic fingerprints, these advanced analytical methods can serve as powerful tools for authenticating the geographical origin of saffron and for selecting saffron varieties with specific chemical profiles for targeted therapeutic applications. researchgate.netmdpi.com

Preclinical in Vitro and in Vivo Investigations of Crocusatin K

Cell-Based Assay Systems for Mechanistic Research on Crocusatin K

Cell-based assays are fundamental tools for investigating the molecular mechanisms of this compound. These in vitro systems allow for controlled studies on specific cellular processes, providing insights into the compound's biological effects at a cellular level.

The B16F10 mouse melanoma cell line is a widely used and reliable in vitro model for studying melanogenesis due to its high melanin (B1238610) production and stable tyrosinase activity ssu.ac.irnih.gov. Research utilizing this model has demonstrated that crocins, with this compound being a principal component, can significantly suppress melanogenesis.

In studies with B16F10 cells, treatment with crocin (B39872) leads to a dose-dependent reduction in both melanin content and cellular tyrosinase activity ssu.ac.irnih.gov. The underlying mechanism for this inhibition involves the downregulation of key proteins in the melanin synthesis pathway. Specifically, treatment has been shown to decrease the protein levels of tyrosinase, the rate-limiting enzyme in melanogenesis, and the Microphthalmia-Associated Transcription Factor (MITF), which is a master regulator of melanogenic gene expression nih.govmdpi.com. These findings suggest that this compound acts as a melanogenesis inhibitor, making it a compound of interest for applications in skin whitening agents ssu.ac.irnih.gov.

Table 1: In Vitro Melanogenesis Inhibition Studies

| Cell Model | Key Assay | Observed Effect of Crocin/Crocusatin K | Mechanism |

|---|---|---|---|

| B16F10 Murine Melanoma Cells | Melanin Content Assay | Dose-dependent suppression of melanin synthesis ssu.ac.ir | Downregulation of tyrosinase and MITF protein levels nih.gov |

| B16F10 Murine Melanoma Cells | Cellular Tyrosinase Activity Assay | Dose-dependent inhibition of tyrosinase activity ssu.ac.ir | Reduced expression of the tyrosinase enzyme nih.govnih.gov |

The antioxidant and anti-inflammatory properties of this compound have been investigated using various cellular models. The antioxidant capacity has been demonstrated in B16F10 melanoma cells using the Dichlorodihydrofluorescein diacetate (DCFDA) assay, which measures the reduction of intracellular reactive oxygen species (ROS) ssu.ac.ir. Further studies on crocins confirm this ROS-scavenging ability through multiple assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and oxygen radical absorbance capacity (ORAC) tests nih.govmdpi.com.

For anti-inflammatory research, the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line is a standard model semanticscholar.orgfrontiersin.orgnih.gov. In this system, crocins and related saffron compounds have been shown to significantly inhibit the production of key inflammatory mediators. Treatment of LPS-activated RAW 264.7 cells results in a marked decrease in nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) semanticscholar.orgscirp.orgresearchgate.net. Studies also indicate that crocin can modulate the immune response by influencing macrophage polarization, a key process in inflammation scirp.org.

In Vitro Enzyme Assays for this compound Activity Profiling

To directly assess the interaction of this compound with specific enzymes, cell-free in vitro assays are employed. The primary enzyme target for its anti-melanogenic activity is tyrosinase nih.govresearchgate.net. Mushroom tyrosinase is commonly used in these assays due to its commercial availability and structural similarity to human tyrosinase nih.govnih.gov.

The assay spectrophotometrically measures the enzyme's ability to convert a substrate, such as L-3,4-dihydroxyphenylalanine (L-DOPA), into colored products nih.gov. Studies have specifically identified that this compound (also referred to as Crocin-1) exhibits significant inhibitory activity against mushroom tyrosinase researchgate.net. Kinetic studies have further characterized this interaction, suggesting that this compound acts as a competitive inhibitor of tyrosinase researchgate.net. The potency of such inhibitors is often quantified by the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50% nih.govresearchgate.net.

In Vivo Animal Model Systems for Studying this compound Biological Effects (Mechanistic, Non-Clinical)

To validate in vitro findings in a whole-organism context, non-clinical in vivo animal models are utilized. These models provide crucial information on the physiological effects of this compound.

The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for screening compounds that affect pigmentation nih.govnih.gov. Its transparent body allows for the direct, non-invasive observation of melanogenesis during development frontiersin.orgjetir.org. Studies using this model have validated the depigmenting activity of various natural compounds, making it a relevant system for confirming the melanogenesis inhibitory effects of this compound observed in cell culture nih.govresearchgate.net.

For evaluating anti-inflammatory effects, rodent models are commonly employed mdpi.comasianjpr.com. In a mouse model of collagenase-induced osteoarthritis, administration of crocin significantly reduced joint inflammation and lowered serum levels of the pro-inflammatory cytokine TNF-α mdpi.com. Similarly, in a mouse model of repetitive mild traumatic brain injury, crocin treatment reduced oxidative stress and inflammatory responses nih.gov. Crocin has also been shown to inhibit lung metastasis of B16F-10 melanoma cells in mice, an effect associated with the modulation of inflammatory markers like IL-6 and TNF-α nih.gov.

Table 2: In Vivo Animal Models for this compound Research

| Animal Model | Biological Effect Studied | Key Findings for Crocin |

|---|---|---|

| Zebrafish (Danio rerio) Embryo | Melanogenesis Inhibition | Established model for phenotype-based screening of depigmenting agents nih.govfrontiersin.orgresearchgate.net |

| Mouse (Collagenase-Induced Osteoarthritis) | Anti-inflammatory | Decreased joint histological manifestations and reduced serum TNF-α levels mdpi.com |

| Mouse (Repetitive Mild TBI) | Neuroprotection / Anti-inflammatory | Reduced oxidative stress and inflammatory responses nih.gov |

| Mouse (Melanoma Metastasis Model) | Anti-metastatic / Anti-inflammatory | Reduced lung metastasis and modulated inflammatory cytokines (e.g., IL-6, TNF-α) nih.gov |

Assessment of this compound Interactions with Biological Macromolecules and Cellular Components

Computational methods, particularly molecular docking, are used to predict and analyze the interaction between this compound and its biological targets at a molecular level biomedpharmajournal.orgnih.gov. These in silico studies are frequently used to understand how inhibitors bind to enzymes like tyrosinase chula.ac.th.

Molecular docking simulations typically use the crystal structure of a target protein, such as mushroom tyrosinase, to model the binding of a ligand like this compound into the enzyme's active site biomedpharmajournal.orgnih.gov. These studies can predict the binding affinity (often expressed as a binding energy score) and visualize the specific interactions, such as hydrogen bonds or hydrophobic interactions, with key amino acid residues within the catalytic pocket researchgate.netbiomedpharmajournal.org. For tyrosinase, interactions with the two copper ions in the active site are of particular interest researchgate.net. Such computational analyses have confirmed that crocin derivatives can stably bind to the tyrosinase active site, providing a molecular basis for their inhibitory activity observed in enzymatic and cellular assays.

Emerging Research Areas and Future Perspectives for Crocusatin K

The Role of Omics Technologies in Crocusatin K Investigations

The comprehensive analysis of biological molecules, known as "omics," is providing unprecedented insights into the world of this compound. By integrating transcriptomics, proteomics, and metabolomics, researchers can create a more complete picture of the compound's biosynthesis and its interactions within biological systems. nih.gov

Transcriptomics, the study of the complete set of RNA transcripts, allows scientists to identify the genes that are actively being expressed during the production of this compound's precursors in Crocus sativus. nih.govnih.gov This information is crucial for understanding the genetic regulation of its biosynthetic pathway. Proteomics, which focuses on the entire complement of proteins, can then identify the specific enzymes that are translated from these genes and are directly involved in the synthesis of this compound. researchgate.net Finally, metabolomics, the study of the complete set of small-molecule chemicals (metabolites), provides a direct measurement of this compound and other related compounds, offering a real-time snapshot of the biochemical processes occurring. nih.gov The integration of these omics technologies provides a powerful, multi-layered approach to understanding the complex biology of this valuable compound. nih.gov

| Omics Technology | Application in this compound Research | Key Insights Gained |

| Transcriptomics | Identification of genes involved in the crocin (B39872) biosynthetic pathway in Crocus sativus. | Understanding the genetic regulation of the synthesis of this compound precursors. nih.govnih.gov |

| Proteomics | Identification and characterization of enzymes (e.g., CCD, ALDH, UGTs) responsible for the conversion of precursors into crocins, including this compound. nih.govresearchgate.net | Elucidation of the specific molecular machinery driving this compound biosynthesis. |

| Metabolomics | Quantitative and qualitative analysis of this compound and other apocarotenoids in plant tissues and engineered organisms. | Direct measurement of compound levels and identification of related metabolites. nih.gov |

Innovative Biotechnological Production and Metabolic Engineering

The high value and low natural abundance of saffron-derived compounds have spurred the development of novel biotechnological approaches for the production of this compound. bohrium.comnih.gov Metabolic engineering, a key strategy in this field, involves the genetic modification of microorganisms or plants to optimize the production of desired compounds. nih.gov

Researchers have successfully engineered organisms such as Escherichia coli and various plant species, including Nicotiana species, to produce crocins. nih.govfrontiersin.orgnih.gov This is achieved by introducing the genes that encode the key enzymes in the crocin biosynthetic pathway. nih.gov These enzymes include carotenoid cleavage dioxygenases (CCDs), aldehyde dehydrogenases (ALDHs), and UDP-glucosyltransferases (UGTs), which work in concert to convert precursor molecules like zeaxanthin (B1683548) into crocins. nih.govfrontiersin.org While initial yields in some engineered systems have been low, ongoing research focuses on optimizing these pathways to achieve commercially viable production levels of compounds like this compound. nih.gov

| Engineered Organism | Key Genes Introduced | Outcome |

| Escherichia coli | Genes for crocin biosynthetic pathway | Successful production of crocetin (B7823005) and crocin V, though at low productivity. nih.gov |

| Nicotiana tabacum | CsCCD2L (carotenoid cleavage dioxygenase 2L from Crocus sativus) | Accumulation of crocins up to 36 µg/g dry weight. nih.gov |

| Nicotiana glauca | CsCCD2L | Higher accumulation of crocins, reaching almost 400 µg/g dry weight. frontiersin.orgnih.gov |

Development of Advanced Delivery Systems for Research Applications

To effectively study the biological activities of this compound in various research models, the development of advanced delivery systems is crucial. These systems aim to improve the stability, solubility, and bioavailability of the compound. researchgate.net Nanoparticle-based systems have emerged as a particularly promising approach. mdpi.comnih.gov

By encapsulating this compound within nanoparticles, researchers can protect it from degradation and control its release. researchgate.net Materials such as chitosan (B1678972) and alginate, which are natural and biocompatible polymers, have been used to create nanoparticles for the delivery of related crocins. researchgate.net These systems have been shown to enhance the stability of the encapsulated compounds and provide sustained release. researchgate.net Other innovative approaches include the use of sericin nanoparticles, where crocetin (a precursor to this compound) has been investigated as a natural cross-linker, creating a bioactive delivery system. nih.gov Such advancements in delivery technology are essential for enabling more accurate and effective in vitro and in vivo studies of this compound.

| Delivery System | Material | Key Features |

| Chitosan-Alginate Nanoparticles | Chitosan, Alginate | Biocompatible, protects the compound from acidic conditions, provides controlled release. researchgate.net |

| Sericin Nanoparticles | Sericin, Crocetin | Utilizes a bioactive cross-linker, potential for neuroprotective applications. nih.gov |

| pH-Sensitive Chitosan Nanoparticles | Chitosan | Designed for pH-responsive drug delivery, potentially useful in cancer research models. nih.govresearchgate.net |

The Importance of Interdisciplinary Research Collaborations

The multifaceted nature of this compound research necessitates collaborations across various scientific disciplines. To fully unlock the potential of this compound, expertise from botany, genetics, biochemistry, biotechnology, and materials science must be integrated.

Initiatives like "Saffron omics," a European Cooperation in Science and Technology (COST) action, exemplify the power of such collaborations. nih.gov By bringing together researchers with diverse backgrounds, these initiatives can tackle complex challenges, from deciphering the saffron genome to developing novel biotechnological production platforms and advanced delivery systems. nih.govresearchgate.net Such interdisciplinary efforts are fundamental to advancing the basic science of this compound, fostering innovation, and paving the way for future discoveries.

Q & A

Q. How can researchers isolate and characterize Crocusatin K from natural sources with high purity?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Characterization requires spectroscopic methods like NMR (¹H, ¹³C) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry. Purity validation should include HPLC-DAD/UV and comparative analysis with published spectral data .

- Example Table :

| Method | Purpose | Key Parameters | References |

|---|---|---|---|

| HPLC | Purity assessment | Column type, mobile phase, retention time | |

| NMR Spectroscopy | Structural confirmation | Chemical shifts, coupling constants | |

| MS | Molecular weight determination | Ionization mode, m/z ratio |

Q. What experimental design considerations are critical for synthesizing this compound analogs?

- Methodological Answer : Focus on optimizing reaction conditions (e.g., temperature, catalysts) to enhance yield and selectivity. Use factorial design experiments to evaluate interactions between variables. Validate synthetic pathways via intermediate characterization (TLC, IR) and final product comparison with natural isolates. Include negative controls to rule out non-enzymatic/byproduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

- Methodological Answer : Conduct systematic reviews to compare study parameters (e.g., dose ranges, cell lines/animal models, assay protocols). Use meta-analysis to quantify heterogeneity and identify confounding variables (e.g., impurity profiles, solvent effects). Validate findings through independent replication studies with standardized protocols .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition, receptor binding) with in silico molecular docking to predict targets. Use omics approaches (transcriptomics/proteomics) to identify differentially expressed pathways. Validate hypotheses via CRISPR/Cas9 gene knockout models or pharmacological inhibitors. Ensure statistical rigor with multiplicity corrections (e.g., Bonferroni) .

Q. How can structure-activity relationship (SAR) studies of this compound derivatives be optimized for academic research?

- Methodological Answer : Prioritize derivatives based on computational predictions (e.g., QSAR, molecular dynamics). Use high-throughput screening to assess bioactivity across multiple targets. Correlate substituent effects (e.g., electronegativity, steric bulk) with activity trends. Publish raw datasets to enable cross-study validation .

Data Analysis and Reproducibility

Q. What are the best practices for ensuring reproducibility in this compound research?

- Methodological Answer : Document detailed protocols (e.g., extraction solvents, instrument calibration) in supplementary materials. Use open-access repositories for spectral data (NMR, MS) and crystallographic files. Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Include positive/negative controls in all assays .

Contradiction and Conflict Management

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer : Re-evaluate computational parameters (e.g., force fields, solvation models) and validate with alternative software. Experimentally test key assumptions (e.g., binding site flexibility). Publish null results to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.